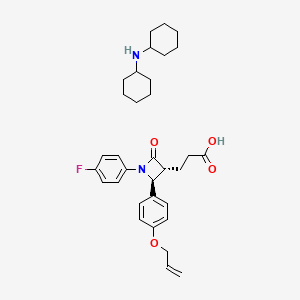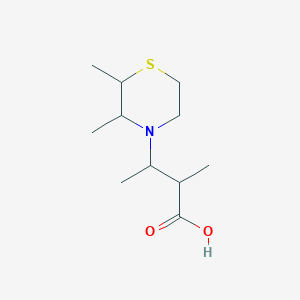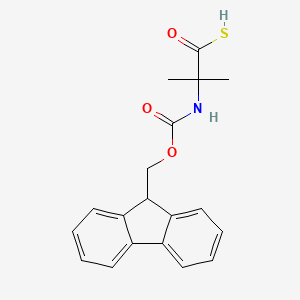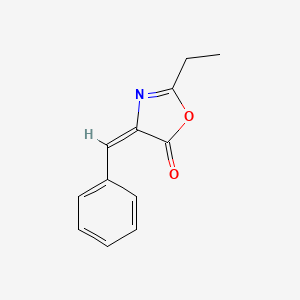
4-Benzylidene-2-ethyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-2-ethyloxazol-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-ethyloxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-ethyloxazole under basic or acidic conditions. Common reagents used in this synthesis include:
- Benzaldehyde
- 2-Ethyloxazole
- Catalysts such as piperidine or acetic acid
The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylidene-2-ethyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce oxazole alcohols.
Aplicaciones Científicas De Investigación
4-Benzylidene-2-ethyloxazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Component in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-2-ethyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzylidene-2-methyloxazol-5(4H)-one
- 4-Benzylidene-2-phenyloxazol-5(4H)-one
- 4-Benzylidene-2-propyloxazol-5(4H)-one
Comparison
Compared to similar compounds, 4-Benzylidene-2-ethyloxazol-5(4H)-one may exhibit unique properties such as different reactivity, stability, and biological activity. These differences can be attributed to the presence of the ethyl group, which can influence the compound’s electronic and steric characteristics.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(4E)-4-benzylidene-2-ethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2/c1-2-11-13-10(12(14)15-11)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
Clave InChI |
UTYZJDCXQHGVRC-CSKARUKUSA-N |
SMILES isomérico |
CCC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 |
SMILES canónico |
CCC1=NC(=CC2=CC=CC=C2)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


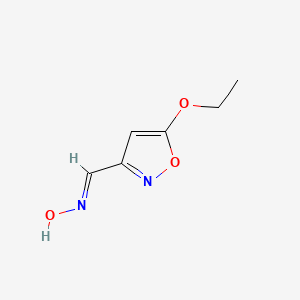
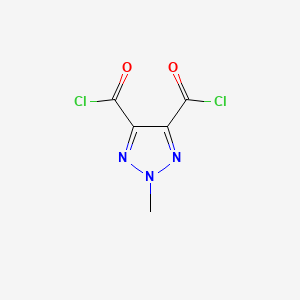
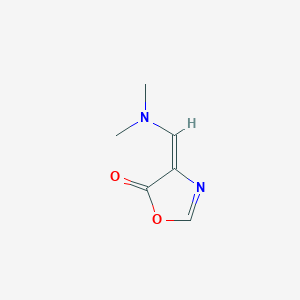


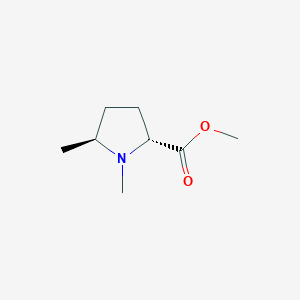
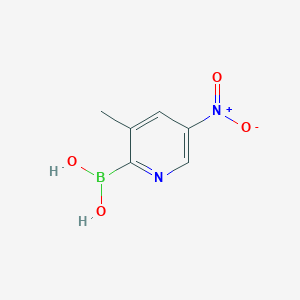
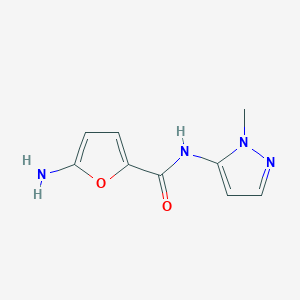

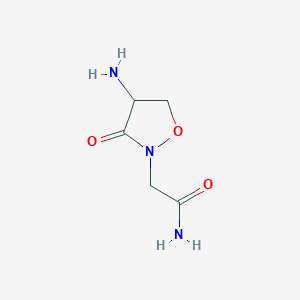
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
